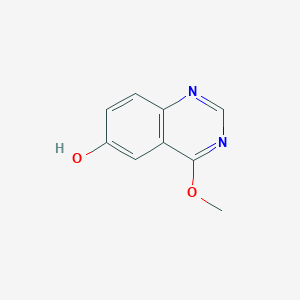

4-methoxyquinazolin-6-ol

説明

Structure

3D Structure

特性

IUPAC Name |

4-methoxyquinazolin-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9-7-4-6(12)2-3-8(7)10-5-11-9/h2-5,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMQNKXNAWMIFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC2=C1C=C(C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Methoxyquinazolin 6 Ol and Its Derivatives

Established Synthetic Routes to 4-Methoxyquinazolin-6-ol

Multi-Step Synthesis from Precursor Compounds

A common strategy for constructing the quinazoline (B50416) ring system involves a linear sequence of reactions starting from appropriately substituted benzene (B151609) derivatives. One such route begins with methyl 3-hydroxy-4-methoxybenzoate. This approach, utilized in the synthesis of related compounds like Gefitinib (B1684475), involves a sequence of nitration, reduction of the nitro group to an amine, and subsequent cyclization to form the quinazolinone core nih.gov. The amino group, generated from the reduction of the nitro precursor, is cyclized with a formylating agent, such as formamidine acetate, to construct the pyrimidinone ring fused to the benzene core .

Another illustrative multi-step synthesis starts from 7-fluoro-6-nitroquinazolin-4-ol. In this pathway, the fluorine atom is first displaced by a methoxy (B1213986) group through a nucleophilic aromatic substitution reaction using potassium hydroxide in methanol (B129727) at an elevated temperature, yielding 7-methoxy-6-nitroquinazolin-4-ol with high efficiency (92% yield) webofproceedings.org. Subsequent steps would involve reduction of the nitro group at the 6-position, followed by diazotization and hydrolysis to install the required hydroxyl group, ultimately leading to a 7-methoxyquinazolin-6-ol derivative.

Table 1: Example of a Multi-Step Synthesis Step

| Starting Material | Reagents and Conditions | Intermediate Product | Yield |

|---|

Regioselective Demethylation Approaches

Regioselective demethylation is a powerful strategy for unmasking a hydroxyl group at a specific position on a poly-methoxy substituted aromatic ring. This is particularly relevant for the synthesis of 6-hydroxy-7-methoxy quinazoline derivatives, which are structurally isomeric to the target compound and share similar synthetic challenges. A well-documented example is the synthesis of a key intermediate for the drug Gefitinib, which involves the regioselective demethylation of 6,7-dimethoxyquinazolin-4(3H)-one nih.govgoogle.com.

This selective cleavage of the methyl ether at the 6-position is achieved using L-methionine in methanesulfonic acid at high temperatures (150-160 °C) google.com. The choice of reagent is crucial, as it preferentially removes the methyl group at C6 while leaving the C7-methoxy group intact, affording 6-hydroxy-7-methoxyquinazolin-4(3H)-one nih.govgoogle.com. This method highlights a sophisticated approach to achieving specific substitution patterns that might be difficult to obtain through direct synthesis. While this example yields the 7-methoxy-6-ol isomer, similar principles of regioselective demethylation using specific Lewis acids or other reagents could be applied to precursors of this compound google.com.

Nucleophilic Substitution Reactions in Quinazoline Core Construction

Nucleophilic substitution reactions are fundamental to the synthesis and modification of the quinazoline scaffold. A key step in many synthetic routes is the conversion of a quinazolin-4(3H)-one to a 4-chloroquinazoline (B184009). This is typically accomplished using chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) nih.govmdpi.comgoogle.comresearchgate.net. The resulting 4-chloroquinazoline is a highly reactive intermediate, primed for subsequent nucleophilic substitution at the 4-position.

The chlorine atom at C4 is exceptionally labile and readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols mdpi.comnih.govresearchgate.net. For instance, in the synthesis of 4-((7-methoxy-6-nitroquinazolin-4-yl)oxy)aniline, the precursor 7-methoxy-6-nitroquinazolin-4-ol is first chlorinated to 4-chloro-7-methoxy-6-nitroquinazoline. This intermediate then reacts with p-aminophenol in the presence of a base like potassium tert-butoxide to yield the final product via a nucleophilic aromatic substitution (SNAr) where the phenoxide displaces the chloride webofproceedings.org. This high reactivity and regioselectivity at the C4 position is a cornerstone of quinazoline chemistry mdpi.comnih.govresearchgate.net.

Derivatization Strategies at the Quinazoline Core

The this compound scaffold possesses two primary sites for further chemical modification: the phenolic hydroxyl group at the 6-position and the methoxy group at the 4-position, which can be substituted with various nucleophiles. These derivatizations are key to developing analogues with diverse biological activities.

Modifications at the 6-Position (Phenolic Hydroxyl Group)

The phenolic hydroxyl group at the 6-position is a versatile handle for introducing a wide range of substituents, primarily through O-alkylation or O-acylation reactions. This allows for the extension of the molecule and the introduction of new functional groups, which can significantly influence the compound's properties.

In the synthesis of various 6-aryloxyl substituted quinazoline derivatives, the starting material 4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-ol undergoes O-alkylation nih.gov. The phenolic proton is removed by a base, such as potassium carbonate, to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl or aryl halide. This strategy is used to link various side chains to the quinazoline core via an ether linkage, a common motif in many kinase inhibitors nih.gov.

Table 2: Example of Derivatization at the 6-Position

| Quinazoline Precursor | Reagent | Product Type |

|---|---|---|

| 4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-ol | N-(4-chlorophenyl)-2-chloroacetamide | 6-(acyloxymethyl) ether derivative |

Modifications at the 4-Position (Amino Substitution)

The most common and significant modification at the 4-position of the quinazoline ring system involves the displacement of a leaving group, typically a chloride, by an amine nucleophile. This nucleophilic aromatic substitution (SNAr) reaction is a highly efficient and regioselective method for installing a variety of amino substituents, particularly anilines, which is a key structural feature of many Epidermal Growth Factor Receptor (EGFR) inhibitors nih.govnih.govsemanticscholar.org.

The synthesis of these 4-aminoquinazoline derivatives almost invariably proceeds through a 4-chloroquinazoline intermediate nih.govresearchgate.net. The reaction involves heating the 4-chloroquinazoline with a desired primary or secondary amine, often in a solvent like isopropanol (B130326) or dioxane, sometimes with the addition of an acid or base catalyst mdpi.comresearchgate.netmdpi.com. The reaction is highly regioselective for the 4-position over other positions on the quinazoline ring mdpi.comnih.govresearchgate.net. This robust reaction allows for the synthesis of large libraries of 4-anilinoquinazolines by varying the aniline (B41778) component, which has been a cornerstone in the development of targeted cancer therapies nih.govnih.gov.

Table 3: Common Reaction for 4-Position Amino Substitution

| Precursor | Nucleophile | Conditions | Product |

|---|---|---|---|

| 4-Chloro-6,7-dimethoxyquinazoline (B18312) | Substituted Aniline | Isopropanol, reflux | 4-Anilino-6,7-dimethoxyquinazoline |

Introduction of Various Side Chains and Functional Groups

The functionalization of the this compound core is pivotal for modulating its physicochemical properties and biological activity. The introduction of various side chains and functional groups can be achieved through several synthetic transformations. A common strategy involves the derivatization of a precursor, such as an amino-substituted quinazoline, to introduce a wide array of functionalities.

For instance, a versatile method for introducing diverse side chains involves the conversion of a 6-amino-4-methoxyquinazoline derivative into a hydrazine carboxamide intermediate. This intermediate can then be reacted with a variety of aldehydes to yield benzylidene hydrazine carboxamide derivatives. This approach allows for the systematic exploration of structure-activity relationships by introducing a wide range of substituents on the benzylidene moiety.

A general procedure for this transformation begins with the reaction of a 6-amino-4-methoxyquinazoline derivative with phenyl chloroformate in the presence of a base like diisopropylethylamine (DIPEA) in an anhydrous solvent such as 1,4-dioxane. The resulting phenyl carbamate is then treated with hydrazine monohydrate to form the key hydrazine carboxamide intermediate. Finally, condensation with various aldehydes in the presence of a catalytic amount of acid (e.g., sulfuric acid) in a suitable solvent system like ethanol/DMF affords the target derivatives with diverse side chains. nih.govtandfonline.com

The following table illustrates the types of side chains that can be introduced using this methodology, based on the aldehyde used in the final condensation step.

| Aldehyde Reactant | Resulting Side Chain at C-6 Position |

| 4-(Dimethylamino)benzaldehyde | (E)-2-(4-(dimethylamino)benzylidene)hydrazine-1-carboxamide |

| 4-(2-(Pyrrolidin-1-yl)ethoxy)benzaldehyde | (E)-2-(4-(2-(pyrrolidin-1-yl)ethoxy)benzylidene)hydrazine-1-carboxamide |

| 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde | (E)-2-(4-(2-(piperidin-1-yl)ethoxy)benzylidene)hydrazine-1-carboxamide |

Advanced Synthetic Techniques and Reaction Conditions

Modern organic synthesis increasingly relies on advanced techniques to improve the efficiency and environmental footprint of chemical transformations. The synthesis of quinazolines, including derivatives of this compound, has benefited significantly from these advancements.

Catalytic Approaches in Quinazoline Synthesis

Catalysis plays a crucial role in the synthesis of the quinazoline scaffold, offering milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods. Both homogeneous and heterogeneous catalysts have been employed effectively.

Transition Metal Catalysis: Transition metals such as palladium, copper, ruthenium, and iron are widely used in quinazoline synthesis. For example, copper-catalyzed cascade reactions of (2-aminophenyl)methanols with aldehydes provide a convenient route to 2-substituted quinazolines. Similarly, iron-catalyzed C(sp³)-H oxidation and intramolecular C-N bond formation have been utilized to construct the quinazoline ring system from 2-alkylamino N-H ketimine derivatives. Ruthenium-based catalysts have been employed for the dehydrogenative synthesis of 2-arylquinazolines.

A notable catalytic approach is the in situ formation of a ruthenium catalytic system that is highly selective for the dehydrogenative coupling of 2-aminophenyl ketones with amines to produce quinazolines. tandfonline.com This method is advantageous as it avoids the use of harsh reagents and the formation of toxic byproducts.

Lewis Acid Catalysis: Lewis acids are also effective catalysts for quinazoline synthesis. For instance, the synthesis of 4-methylquinazoline from 2-aminoacetophenone and formamide (B127407) can be efficiently catalyzed by BF₃-Et₂O. indexcopernicus.comindexcopernicus.com This approach has been optimized to achieve high yields.

Optimized Reaction Parameters for Yield and Selectivity

The optimization of reaction parameters is critical for maximizing the yield and selectivity of quinazoline synthesis. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, reaction time, and the stoichiometry of reactants.

In the Lewis acid-catalyzed synthesis of 4-methylquinazoline, a systematic study of these parameters revealed that the optimal conditions involve using BF₃-Et₂O as the catalyst with a specific molar ratio of the 2-aminoacetophenone to the catalyst. The temperature and reaction time were also found to be crucial factors influencing the reaction outcome, with the highest yield being achieved at 150°C for 6 hours. indexcopernicus.comindexcopernicus.com

The following table summarizes the optimized conditions for the synthesis of 4-methylquinazoline, which can serve as a model for optimizing the synthesis of other quinazoline derivatives.

| Parameter | Optimized Condition |

| Catalyst | BF₃-Et₂O |

| Molar Ratio (Substrate:Catalyst) | 1:0.5 |

| Temperature | 150°C |

| Reaction Time | 6 hours |

| Yield | 86% |

Development of Green Chemistry Approaches in Derivatization

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. For the derivatization of quinazolines, this involves the use of environmentally benign solvents, catalysts, and reaction conditions.

One of the key green chemistry strategies is the use of water as a reaction medium. A simple and environmentally friendly method for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones involves the direct cyclocondensation of 2-aminobenzamide with aromatic aldehydes in water, without the need for a catalyst. researchgate.net This approach offers several advantages, including low cost, mild reaction conditions, simple workup, and the avoidance of hazardous organic solvents.

Other green approaches in quinazoline synthesis include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.

Multicomponent reactions (MCRs): MCRs enhance atom economy by combining three or more reactants in a single step to form the final product.

Use of reusable catalysts: Heterogeneous catalysts that can be easily recovered and reused are a cornerstone of green chemistry.

The development of metal-free synthesis is another important area of green chemistry. For example, a metal-free method for the synthesis of 2-substituted quinazolines has been developed using a salicylic acid-catalyzed oxidative condensation of o-aminobenzylamines and benzylamines with atmospheric oxygen as the oxidant. This method boasts excellent atom economy and a favorable environmental factor.

Spectroscopic and Advanced Analytical Characterization Techniques for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like 4-methoxyquinazolin-6-ol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. Both ¹H and ¹³C NMR are crucial for piecing together the molecular puzzle.

For quinazoline (B50416) derivatives, ¹H NMR spectra reveal characteristic signals for the aromatic protons on the quinazoline core and any substituents. In derivatives of 7-methoxyquinazolin-6-ol, the proton of the hydroxyl group (-OH) at position 6 typically appears as a singlet. ukm.mymdpi.com The methoxy (B1213986) group (-OCH₃) protons at position 4 would also produce a distinct singlet signal. ukm.myajol.info The protons on the quinazoline ring system itself will show characteristic chemical shifts and coupling patterns that confirm the substitution pattern.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the quinazoline ring system, the methoxy carbon, and the carbons bearing the hydroxyl and methoxy groups will all have characteristic chemical shifts. ukm.mynih.gov For instance, the methoxy carbon typically resonates at approximately 56 ppm. ukm.my

Table 1: Representative ¹H NMR Chemical Shifts for Methoxyquinazolin-6-ol Derivatives Data is based on closely related structures and serves as a reference.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Reference Compound |

| -OH | ~9.3-11.15 | singlet | 4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol ukm.my, 7-methoxy-4-(phenylamino)quinazolin-6-ol ajol.info |

| Quinazoline H-2 | ~8.84 | singlet | 4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol ukm.my |

| Quinazoline H-5 | ~8.05 | singlet | 4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol ukm.my |

| Quinazoline H-8 | ~7.41 | singlet | 4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol ukm.my |

| -OCH₃ | ~3.9-4.13 | singlet | 7-methoxy-4-(phenylamino)quinazolin-6-ol ajol.info, N-(4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-2-(4-(morpholinomethyl)benzylidene)hydrazine-1-carboxamide tandfonline.com |

The structural elucidation is further confirmed using two-dimensional (2D) NMR techniques, which reveal correlations between different nuclei, helping to definitively assign proton and carbon signals and confirm the connectivity of the molecule. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of this compound and for obtaining structural information through analysis of its fragmentation patterns. scispace.com High-Resolution Mass Spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy by determining its exact mass. ukm.mymdpi.com

For a related compound, 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol, the exact mass was computationally determined to be 319.0523825 Da. nih.gov Techniques like Electrospray Ionization (ESI) are commonly used to generate the molecular ions of such quinazoline derivatives for MS analysis. tandfonline.com The mass spectrum will show a prominent molecular ion peak [M+H]⁺, which confirms the molecular weight of the compound. ajol.infotandfonline.com Analysis of the isotopic pattern, especially if halogens are present in derivatives, can further confirm the elemental composition.

Table 2: Mass Spectrometry Data for a Related Quinazoline Derivative

| Compound | Technique | Calculated [M+H]⁺ | Found [M+H]⁺ |

| 4-((6-Hydroxy-7-methoxyquinazolin-4-yl)amino)benzonitrile | HRMS (ESI) | 293.1039 | 293.1035 |

Source: MDPI mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. ajol.info The IR spectrum of this compound would display characteristic absorption bands corresponding to its specific functional groups.

Key expected absorptions include a broad band for the O-H stretch of the hydroxyl group, typically in the region of 3300-3500 cm⁻¹. ukm.my The C-H stretching of the aromatic ring and the methoxy group would appear around 2830-3000 cm⁻¹. ukm.my The C=C and C=N stretching vibrations of the quinazoline ring system would be observed in the 1500-1620 cm⁻¹ region. ukm.my Additionally, a characteristic C-O stretching band for the aryl ether of the methoxy group would be present. ukm.my

Table 3: Characteristic IR Absorption Bands for a Methoxyquinazolin-6-ol Derivative Data based on 4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (hydroxyl) | ~3375 | Stretching |

| C-H (aromatic) | ~2937 | Stretching |

| C-H (methyl) | ~2830 | Stretching |

| C=C / C=N (aromatic ring) | 1500-1620 | Stretching |

| C-N (aromatic amine) | ~1421 | Stretching |

| C-O (aryl ether) | ~1221 | Stretching |

Source: Sains Malaysiana ukm.my

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring in Research Synthesis

High-Performance Liquid Chromatography (HPLC) is an essential technique for separating, identifying, and quantifying components in a mixture. In the context of this compound research, HPLC is primarily used to assess the purity of the synthesized compound and to monitor the progress of chemical reactions. ukm.mybldpharm.com

A reversed-phase HPLC method is commonly employed, where the compound is passed through a column with a nonpolar stationary phase. nih.gov By using a suitable mobile phase and a detector (typically UV-Vis), a chromatogram is produced. The purity of the sample is determined by the area of the peak corresponding to this compound relative to the total area of all peaks. For example, the purity of a synthesized batch of the related compound 4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol was determined to be 91.7% by HPLC analysis. ukm.my Another supplier specifies a purity of greater than 98.0% by HPLC for the same compound. tcichemicals.com This demonstrates the technique's role in quality control for research chemicals.

Table 4: Example HPLC Purity Data for a Related Compound

| Compound | Purity by HPLC | Reference |

| 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol | 91.7% | ukm.my |

| 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol | >98.0% | tcichemicals.com |

X-ray Crystallography for Solid-State Structural Determination

For a derivative of this compound, single-crystal X-ray diffraction analysis revealed detailed structural information. ajol.info Such studies on related quinazoline compounds have confirmed the planar geometry of the fused quinazoline ring system. jst.go.jp The analysis provides data on the crystal system (e.g., monoclinic), space group, and unit cell dimensions. ajol.info This information is critical for understanding intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the compound.

Table 5: Example Crystallographic Data for a Quinazoline Derivative Data for a novel 4-arylaminoquinazoline derivative.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.3637(4) |

| b (Å) | 12.7902(2) |

| c (Å) | 13.2240(5) |

| β (°) | 117.030(5) |

Source: Bulletin of the Chemical Society of Ethiopia ajol.info

Computational and Theoretical Investigations of 4 Methoxyquinazolin 6 Ol and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules. sumitomo-chem.co.jp By calculating the electron density, DFT can elucidate thermodynamic properties, map electrostatic potential, and analyze frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity. bohrium.comresearchgate.net

In the context of quinazoline (B50416) derivatives, DFT calculations have been employed to:

Elucidate Reaction Mechanisms : DFT studies have been instrumental in understanding the multi-step synthesis of complex quinazoline-based drugs like Gefitinib (B1684475). orientjchem.orgresearchgate.net For instance, calculations can map the energy profile of reaction pathways, such as the regioselective demethylation of a 4-chloro-6,7-dimethoxyquinazoline (B18312) intermediate to form 4-chloro-7-methoxy-quinazolin-6-ol, identifying the transition states and confirming the favorability of the proposed mechanism. orientjchem.orgresearchgate.net

Analyze Electronic Properties : Researchers use DFT to evaluate how different substituents on the quinazoline ring affect the molecule's electronic properties. bohrium.com Molecular Electrostatic Potential (MEP) maps, for example, visually represent the charge distribution, highlighting electrophilic and nucleophilic sites and predicting regions important for intermolecular interactions. frontiersin.org

Predict Reactivity : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap helps to characterize the chemical reactivity and kinetic stability of the molecule. frontiersin.org DFT calculations can correlate these electronic effects with the experimentally observed biological activity of quinazoline derivatives.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov This method is fundamental in structure-based drug design for identifying potential lead compounds and understanding their mechanism of action at the molecular level. researchgate.net For quinazoline derivatives, docking studies have been extensively performed to explore their interactions with various therapeutically relevant protein targets. nih.gov

Key findings from molecular docking studies on quinazoline derivatives include:

Target Identification : Docking simulations have successfully predicted the binding of quinazoline derivatives to a range of protein kinases, which are often implicated in cancer. Prominent targets include the Epidermal Growth Factor Receptor (EGFR) researchgate.netrjsvd.com, Poly (ADP-ribose) polymerase (PARP) nih.gov, and tubulin. mdpi.com

Binding Mode Analysis : These simulations reveal specific amino acid residues in the protein's active site that are crucial for binding. For example, docking studies of quinazoline-based EGFR inhibitors frequently show hydrogen bond formation with key residues like Met793 in the hinge region, which is critical for inhibitory activity. nih.gov

Affinity Prediction : Docking programs calculate a score, typically in kcal/mol, to estimate the binding free energy. This score helps to rank different derivatives and prioritize those with the highest predicted affinity for synthesis and biological testing. nih.govfrontiersin.org Studies have identified novel quinazoline derivatives with better docking scores than existing drugs like erlotinib (B232) or celecoxib, suggesting they could be more potent inhibitors. researchgate.netkemdikbud.go.id

| Quinazoline Derivative Class | Protein Target (PDB ID) | Docking Software | Key Findings/Interactions |

|---|---|---|---|

| 4-Anilino quinazolines | EGFR-T790M/C797S | Schrödinger Maestro | Identified seven compounds with better binding scores than the control drug, dacomitinib. researchgate.net |

| Quinazoline-4(3H)-one-2-carbothioamides | TLR4 | Not Specified | Potent inhibitors formed hydrophobic interactions and were stabilized by hydrogen bonds. rsc.org |

| Quinazoline Scaffolds | PARP10 | Not Specified | Top hits had docking scores from -8.41 to -9.31 kcal/mol and favorable binding energies. nih.gov |

| Quinazolinone-benzyl piperidine (B6355638) derivatives | EGFR | Not Specified | Docking results confirmed the biological antiproliferative activity observed in vitro. nih.gov |

| 5-Styryltetrazolo[1,5-c]quinazolines | Tubulin (1TUB) | Not Specified | Active compounds bind to the tubulin heterodimer via hydrogen bonding and halogen interactions. mdpi.com |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. nih.gov By simulating the movements of atoms and molecules, MD provides deeper insights into the physical basis of the interaction, validating docking results and ensuring the stability of the predicted binding pose. rjsvd.comdergipark.org.tr

MD simulations are applied to quinazoline-protein complexes to:

Assess Binding Stability : A key metric analyzed in MD simulations is the Root Mean Square Deviation (RMSD). A stable RMSD value for the ligand and protein over the simulation period (e.g., 100 ns) indicates that the ligand remains securely in the binding pocket and the complex is stable. frontiersin.orgresearchgate.netrjsvd.com

Analyze Conformational Changes : The Root Mean Square Fluctuation (RMSF) is calculated to identify the flexibility of different parts of the protein. This helps to understand how the protein conformation might adapt upon ligand binding. nih.gov

Refine Interaction Analysis : MD simulations allow for detailed analysis of interactions, such as hydrogen bonds, over time. This can confirm whether the key interactions predicted by docking are maintained throughout the simulation, adding confidence to the proposed binding mode. nih.govnih.gov

In multiple studies, MD simulations of quinazoline derivatives complexed with targets like EGFR and PARP have confirmed that the lead compounds exhibit high conformational stability within the active site, often superior to that of control drugs. nih.govresearchgate.netrjsvd.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features (molecular descriptors) that correlate with activity, QSAR models can be used to predict the potency of newly designed, unsynthesized molecules. frontiersin.org

For quinazoline derivatives, both 2D and 3D-QSAR approaches have been successfully applied:

Model Development : Researchers build QSAR models using a "training set" of quinazoline derivatives with known biological activity (e.g., IC₅₀ values). frontiersin.orgufv.br The models are then validated using a "test set" of compounds to ensure their predictive power. Statistical parameters like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²) are used to assess the model's reliability. acs.org

3D-QSAR and Contour Maps : Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps. frontiersin.orgnih.govnih.gov These maps highlight regions around the molecule where specific properties (e.g., steric bulk, positive/negative electrostatic charge, hydrophobicity) are predicted to increase or decrease biological activity. nih.govrsc.org

Guiding Drug Design : The insights from QSAR models and contour maps provide a rational basis for structural modifications. For example, a QSAR study on EGFR inhibitors might suggest that adding an electronegative substituent at a specific position on the quinazoline ring could foster optimal polar interactions within the ATP-binding site, thereby enhancing inhibitory activity. nih.govacs.org

In Silico ADME Prediction for Research Compound Optimization

In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic properties of potential drug candidates. ADME refers to Absorption, Distribution, Metabolism, and Excretion. In silico ADME prediction tools use computational models to estimate these properties from a molecule's structure, helping to identify compounds with favorable drug-like characteristics and flag potential liabilities before committing to costly synthesis and testing. researchgate.netresearchgate.net

For quinazoline derivatives, ADME predictions are a standard component of computational evaluation:

Drug-Likeness Assessment : A primary screen involves assessing compliance with established rules for oral bioavailability, such as Lipinski's Rule of Five. These rules consider properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. researchgate.netactascientific.com Many studies have shown that designed quinazoline leads possess good drug-like properties. researchgate.netdergipark.org.tr

Pharmacokinetic Profiling : Computational tools like SwissADME and admetSAR can predict a range of ADME properties. idaampublications.innih.gov For quinazoline derivatives, these predictions often include high gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interactions with metabolic enzymes like cytochrome P450. actascientific.comnih.gov

Optimization : If a promising compound is predicted to have poor ADME properties (e.g., low solubility or high metabolic instability), chemists can use this information to guide structural modifications to improve its profile while attempting to maintain its biological activity. researchgate.net

| Derivative Class | Predicted Property | Finding/Implication |

|---|---|---|

| Quinazoline Derivatives | Lipinski's Rule of Five | Top lead compounds did not violate the rule, suggesting good drug-likeness. researchgate.netrjsvd.com |

| Quinazoline-4(3H)-one derivatives | Gastrointestinal (GI) Absorption | Predicted to have high GI absorption, enhancing their potential as oral drugs. actascientific.com |

| Novel Quinazolinones | Blood-Brain Barrier (BBB) Permeability | All newly synthesized compounds showed good predicted ability to cross the BBB. nih.gov |

| Quinazoline Scaffolds | ADMET Profile | Identified leads showed favorable predicted drug-likeness and pharmacokinetic profiles. nih.gov |

| 2, 3 di-substituted quinazolin-4-ones | Cytochrome P450 Inhibition | Predicted to inhibit CYP1A and CYP2D6, which are involved in xenobiotic metabolism. actascientific.com |

Structure Activity Relationship Sar Studies of 4 Methoxyquinazolin 6 Ol Derivatives

Impact of Substituents at the 6-Position on Biological Activity

The 6-position of the quinazoline (B50416) ring is a critical site for modification, and substitutions at this position have been shown to profoundly impact biological activity, particularly in the context of anticancer and antimicrobial applications. nih.gov

Research indicates that the introduction of halogens or electron-rich groups at the 6-position can enhance the anticancer and antimicrobial properties of quinazoline derivatives. nih.gov For example, the presence of a halogen atom at the C-6 position has been associated with improved antimicrobial activity. nih.gov However, the specific halogen matters, as an iodo-group at this position was found to be detrimental to the antimicrobial effects of certain 2,4,6-trisubstituted quinazolines. nih.gov

In the development of epidermal growth factor receptor (EGFR) inhibitors, a key target in cancer therapy, the 6-position has been extensively explored. nih.gov

Aryl-semicarbazones: Inserting an arylidene-semicarbazone moiety at C-6 led to compounds with remarkable antiproliferative activity, with a 4-hydroxy substitution on the phenyl ring proving particularly effective. nih.gov

Heteroaryl Groups: A series of 4-anilino-quinazoline derivatives featuring a 5-substituted furan-2-yl moiety at the C-6 position showed potent activity against lung cancer cell lines. nih.gov

Amide Derivatives: The introduction of a 6-benzamide group can produce reversible EGFR inhibitors. The activity of these derivatives is sensitive to substitution on the benzamide (B126) ring itself; a fluorine atom at the C-2 position was found to be vital for inhibitory activity, while adding a nitro group at the C-5 position further doubled the potency. nih.gov

Furthermore, strategic modifications at both the 6- and 7-positions have been employed to tune the potency and selectivity of quinazoline derivatives against specific enzyme targets like receptor-interacting protein kinases 2 and 3 (RIPK2 and RIPK3), which are involved in inflammatory diseases. nih.gov

| Substituent at 6-Position | Observed Biological Effect | Compound Class | Reference |

| Halogens (general) | Improved antimicrobial & anticancer activity | Quinazolines | nih.govnih.gov |

| Iodo-group | Detrimental to antimicrobial activity | 2,4,6-trisubstituted quinazolines | nih.gov |

| Arylidene-semicarbazone | High antiproliferative activity | 4-anilino-quinazolines | nih.gov |

| 5-substituted furan-2-yl | Potent antiproliferative activity | 4-anilino-quinazolines | nih.gov |

| Benzamide | Reversible EGFR inhibition | 4-amino-quinazoline derivatives | nih.gov |

Influence of Substituents at the 4-Position on Biological Activity

The 4-position of the quinazoline scaffold is another key locus for structural modification that dictates biological potency. A prevalent strategy involves introducing an amine or a substituted amine at this position, a feature common to many anticancer and antimicrobial quinazoline derivatives. nih.govnih.gov For instance, a decylamine (B41302) group at C-4 was shown to be beneficial for the antimicrobial activity of certain 2,4,6-trisubstituted quinazolines. nih.gov

In the context of 4-anilinoquinazolines, which are a prominent class of EGFR inhibitors, the nature of the aniline (B41778) ring substituent is critical. SAR studies have shown a preference for large, lipophilic, and electron-withdrawing groups, such as chlorine or bromine, at the meta (C-3') and para (C-4') positions of the aniline ring. ijcce.ac.ir Conversely, the ortho (C-2') position favors smaller substituents like fluorine or hydrogen. ijcce.ac.ir

Further research into 4-piperazinyl substituted quinazolines identified as PDGFR phosphorylation inhibitors revealed that substitutions on the 4-position of a terminal benzene (B151609) ring were most effective. nih.gov Specifically, derivatives with 4-(4-methylphenoxy)phenyl, 4-tert-butylphenyl, and 4-phenoxyphenyl groups showed favorable activity. nih.gov

| Substituent at 4-Position | Substituent Details | Observed Biological Effect | Reference |

| Amine/Substituted Amine | General feature | Promotes anticancer & antimicrobial activity | nih.govnih.gov |

| Decylamine | At C-4 of quinazoline | Beneficial for antimicrobial activity | nih.gov |

| 4-Anilino | Large, lipophilic, e--withdrawing groups at C-3'/C-4' of aniline | Preferred for activity | ijcce.ac.ir |

| 4-Anilino | Small groups (F, H) at C-2' of aniline | Preferred for activity | ijcce.ac.ir |

| 4-Piperazinyl | With 4-substituted benzene urea (B33335) moiety | Favorable PDGFR inhibitory activity | nih.gov |

Role of the Methoxy (B1213986) Group at the 7-Position in Modulating Activity

While the primary focus is on 4-methoxyquinazolin-6-ol, understanding the role of methoxy groups at other positions, such as C-7, provides valuable SAR insights for the broader quinazoline class. The 6- and 7-positions are often modified in tandem, with a wide range of substituents being generally well-tolerated. ijcce.ac.ir The presence of a methoxy group at C-7 is a common feature in many potent, clinically relevant quinazoline-based EGFR inhibitors. nih.govmdpi.com

For example, the approved drug Gefitinib (B1684475) features a 7-methoxy group in combination with a 6-morpholinopropoxy side chain. This substitution pattern is crucial for its activity. mdpi.com Similarly, novel synthesized 4-stilbenylamino quinazoline derivatives, such as (E)-7-Methoxy-6-(3-morpholinopropoxy)-4-(4-(4-(trifluoromethyl)styryl)phenylamino)quinazoline, demonstrated potent antitumor activity, highlighting the favorable contribution of the 7-methoxy group within this specific substitution pattern. mdpi.com

The strategic placement of substituents at both C-6 and C-7 is a key approach for modulating the selectivity and potency of quinazoline derivatives against kinase targets. nih.gov The interplay between substituents at these adjacent positions can fine-tune the molecule's interaction with the target protein's active site.

Conformational and Electronic Effects on Biological Potency

The biological potency of quinazoline derivatives is governed by both electronic and conformational (steric) factors. The electronic properties of substituents influence interactions with the target protein, such as hydrogen bonding and electrostatic interactions, while conformational factors relate to how well the molecule fits into the binding site. nih.gov

Electronic Effects: The addition of electron-withdrawing groups often enhances activity. For example, in a series of 4-stilbenylamino quinazoline derivatives, the presence of trifluoromethyl, fluoro, and bromo groups on the stilbene (B7821643) moiety improved antitumor activity. mdpi.com The fluorine atom, acting as a hydrogen bond acceptor, plays a significant role in the interaction with protein residues. mdpi.com In contrast, electron-donating groups like methyl and methoxyl contributed less to the activity in this specific series. mdpi.com

Conformational Effects: The three-dimensional shape of the molecule is critical for its ability to bind to its biological target. Molecular docking studies show how different substituents orient themselves within the active site of a protein, such as the ATP-binding pocket of EGFR. nih.gov In some cases, introducing conformational restrictions can be beneficial. For instance, bridging the C-7 and C-9 positions to create a more rigid pentacyclic structure was found to be advantageous for binding to the thymidylate synthase enzyme. researchgate.net This rigidity can reduce the entropic penalty of binding, leading to higher affinity.

Development of SAR Models for Quinazoline-Based Scaffolds

To better understand and predict the biological activity of quinazoline derivatives, computational techniques are employed to develop quantitative structure-activity relationship (QSAR) models. nih.gov These models establish a mathematical relationship between the structural features (descriptors) of a series of compounds and their measured biological activity. nih.govfrontiersin.org

The development of a QSAR model typically involves calculating a wide range of molecular descriptors, which can be constitutional, functional, chemical, or 2D/3D in nature. nih.gov Various statistical and machine learning methods, such as multiple linear regression, genetic algorithms, and random forests, are then used to build predictive models. nih.govfrontiersin.org

For quinazoline derivatives, QSAR models have been successfully developed to predict anticancer activity. nih.gov These models have identified significant descriptors related to the compounds' charge, 2D autocorrelation, and constitutional makeup as being important for predicting cytotoxic activity against cell lines like MCF-7. nih.gov In addition to QSAR, machine learning models have been developed to predict the inhibitory potency of quinazoline-based compounds against specific targets like histone deacetylase 6 (HDAC6). researchgate.net These in silico models are valuable tools in drug discovery, facilitating the virtual screening of new compounds and prioritizing the synthesis of the most promising candidates, thereby saving time and resources. nih.gov

Pre Clinical Biological Activity Research of 4 Methoxyquinazolin 6 Ol Derivatives

In Vitro Inhibition of Kinase Targets

Derivatives based on the 4-anilinoquinazoline (B1210976) scaffold, a class closely related to 4-methoxyquinazolin-6-ol, have demonstrated potent inhibitory activity against a range of protein tyrosine kinases. This activity is crucial for regulating cellular processes such as proliferation, differentiation, and survival, which are often dysregulated in cancer.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The 4-anilinoquinazoline core is a well-established pharmacophore for targeting the ATP-binding site of EGFR kinase. acs.orgmdpi.com Numerous studies have synthesized and evaluated derivatives for their ability to inhibit EGFR, which is often overexpressed or mutated in various carcinomas. acs.org Modifications at the 6- and 7-positions of the quinazoline (B50416) ring, as well as on the 4-anilino moiety, have been explored to enhance potency and selectivity.

For instance, a series of 6-salicyl-4-anilinoquinazoline derivatives were prepared and evaluated for their EGFR inhibitory activity. nih.govresearchgate.net Among these, compound 21 emerged as a potent inhibitor with an IC50 value of 0.12 µM. nih.govresearchgate.net Another study on 6-ureido-4-anilinoquinazoline derivatives found that many of the synthesized compounds targeted EGFR, with Compound 7i showing significant anti-proliferative activities. Furthermore, the introduction of a p-nitro-fluoro-benzamide moiety at the C-6 position of the quinazoline core has been shown to yield highly selective EGFR inhibitors. Research into oxazine (B8389632) and oxazepine fused quinazolines also reported good in vitro kinase inhibitory activity against EGFR.

| Compound | Description | EGFR IC50 (nM) |

| PD153035 | 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline | 0.025 |

| Compound 16 | 4-(3-bromoanilino)-6,7-diethoxyquinazoline | 0.006 |

| Compound 21 (Zhang et al.) | 6-salicyl-4-anilinoquinazoline derivative | 120 |

| Compound 21 (Bhusare et al.) | Quinazoline-1-deoxynojirimycin hybrid | 1.79 |

This table is interactive. Click on the headers to sort the data.

Human Epidermal Growth Factor Receptor 2 (HER2) Kinase Inhibition

HER2, another member of the EGFR family, is a key driver in certain types of cancer, particularly breast cancer. The development of dual EGFR/HER2 inhibitors is a significant therapeutic strategy. Several 4-anilinoquinazoline derivatives have been identified as potent inhibitors of both kinases.

In the same study of 6-salicyl-4-anilinoquinazolines, compound 21 was found to be a potent dual inhibitor, targeting HER2 with an IC50 value of 0.096 µM, a potency comparable to the established drug Lapatinib. nih.govresearchgate.net This dual activity is a desirable characteristic for broader anti-cancer efficacy. Another series of oxazine and oxazepine fused quinazoline derivatives also demonstrated good inhibitory activity against HER2.

| Compound | Description | HER2 IC50 (µM) |

| Compound 21 | 6-salicyl-4-anilinoquinazoline derivative | 0.096 |

This table is interactive. Click on the headers to sort the data.

Vascular Endothelial Growth Factor Receptor (VEGFR) Tyrosine Kinase Inhibition

VEGFRs, particularly VEGFR-2, play a central role in angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis. Consequently, inhibiting VEGFR is a key anti-cancer strategy. The quinazoline scaffold has been successfully utilized to develop potent VEGFR inhibitors.

A series of 4-alkoxyquinazoline-based derivatives were designed and synthesized as VEGFR-2 inhibitors. Among them, compound 3h showed the most potent inhibitory activity against VEGFR-2 tyrosine kinase, with an IC50 value of 2.89 nM. Other research has focused on creating dual EGFR/VEGFR-2 inhibitors by modifying the 4-anilinoquinazoline structure. mdpi.com For example, replacing small hydrophobic substituents on the aniline (B41778) ring with phenyl urea (B33335) residues led to compounds with elevated inhibitory activity toward both EGFR and VEGFR-2. mdpi.com Similarly, inserting a 3-nitro-1,2,4-triazole (B13798) motif at the C-7 position of the quinazoline core also yielded dual inhibitors. mdpi.com

| Compound | Description | VEGFR-2 IC50 (nM) |

| Compound 3h | 4-alkoxyquinazoline-based derivative | 2.89 |

| Compound 39 | 2-aryl substituted benzothiopyrano-fused pyrimidine | 2700 |

This table is interactive. Click on the headers to sort the data.

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is an effective strategy in cancer therapy. The quinazoline structure has been employed as a "cap" group in the design of novel HDAC inhibitors.

A series of quinazoline-4-(3H)-one derivatives incorporating a benzhydroxamic acid moiety were synthesized as HDAC6 inhibitors. In a different study, novel selective HDAC6 inhibitors were developed using quinazoline as the cap group, leading to the identification of compound 23bb (N-hydroxy-4-(2-methoxy-5-(methyl(2-methylquinazolin-4-yl)amino)phenoxy)butanamide). acs.org This compound was the most potent selective inhibitor for HDAC6 with an IC50 of 17 nM and demonstrated significant selectivity over HDAC1 and HDAC8. acs.org Further research led to the development of dual HDAC1 and HDAC6 inhibitors based on the quinazoline scaffold, with Compound 1 exhibiting IC50 values of 31 nM and 16 nM against HDAC1 and HDAC6, respectively. mdpi.com

| Compound | Description | Target | IC50 (nM) |

| Compound 23bb | Quinazoline cap with N-hydroxy-4-(2-methoxy-5-(methyl(2-methylquinazolin-4-yl)amino)phenoxy)butanamide side chain | HDAC6 | 17 |

| Compound 1 | Quinazoline-based derivative | HDAC1 | 31 |

| Compound 1 | Quinazoline-based derivative | HDAC6 | 16 |

| Compound 2 | Quinazoline-based derivative | HDAC1 | 37 |

| Compound 2 | Quinazoline-based derivative | HDAC6 | 25 |

This table is interactive. Click on the headers to sort the data.

Src and Abl Kinase Inhibition

Src and Abl are non-receptor tyrosine kinases that are involved in various signaling pathways controlling cell growth, differentiation, and migration. Their aberrant activity is linked to cancer progression. A study of styrylquinazoline (B1260680) derivatives screened their inhibitory potential against a panel of non-receptor tyrosine kinases.

The inhibitory effects were tested at a concentration of 0.5 µM. One derivative, IS9 , showed good inhibitory potential against both Lyn (57% inhibition) and Src (54% inhibition) kinases. Several other derivatives, including IS6 , IS11 , IS14 , IS15 , and IS19 , were also found to be susceptible to Src kinase, with inhibition ranging from 40% to 53%. These S4-substituted styrylquinazolines are considered a promising scaffold for developing multi-kinase inhibitors.

| Compound | Target Kinase | % Inhibition (at 0.5 µM) |

| IS9 | Lyn | 57% |

| IS9 | Src | 54% |

| IS6, IS11, IS14, IS15, IS19 | Src | 40-53% |

This table is interactive. Click on the headers to sort the data.

Receptor Interacting Protein 2 (RIP2) Kinase Inhibition

There is currently insufficient pre-clinical in vitro data specifically detailing the inhibitory activity of this compound derivatives against RIP2 kinase to include in this review.

Other Kinase Targets

While many quinazoline derivatives are initially designed as Epidermal Growth Factor Receptor (EGFR) inhibitors, research has revealed their activity against a broader range of kinases. This multi-targeted approach can be advantageous in overcoming resistance mechanisms and affecting multiple signaling pathways involved in tumor growth and survival.

One notable derivative, CUDC-101, which incorporates the 7-methoxyquinazolin-6-yloxy moiety, has demonstrated potent, multi-acting inhibitory effects. It targets not only EGFR and Human Epidermal Growth Factor Receptor 2 (HER2) but also Histone Deacetylase (HDAC). This dual-action mechanism, targeting both receptor tyrosine kinases and enzymes involved in epigenetic regulation, represents a significant area of investigation.

Further research has identified 4-anilinoquinazoline derivatives that function as dual inhibitors of both EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This is significant as both pathways are crucial for tumor angiogenesis and proliferation. The substitution patterns on the quinazoline core and the aniline moiety have been shown to influence the inhibitory activity toward each kinase. For instance, certain substitutions can increase activity against VEGFR2, while others enhance EGFR inhibition.

In addition to EGFR and VEGFR2, other kinases have been identified as targets for quinazoline derivatives. A study on substituted 6-arylquinazolin-4-amines found them to be remarkably selective inhibitors of cdc2-like kinases (Clk1, Clk4) and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A). These kinases are involved in the regulation of pre-mRNA splicing, and their inhibition presents a novel approach to cancer therapy. The selectivity of these compounds was confirmed through profiling against a large panel of over 400 kinases.

In Vitro Antiproliferative Activity in Cellular Assays

Derivatives of the 4-methoxyquinazoline (B92065) scaffold have demonstrated significant antiproliferative activity across a wide range of human cancer cell lines in laboratory settings. The efficacy of these compounds is typically measured by their half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of a drug that is required for 50% inhibition in vitro.

In non-small cell lung cancer (NSCLC) cell lines, which are often used to test EGFR inhibitors, these derivatives have shown potent activity. For example, in the A549 (EGFR wild-type) and H1975 (EGFR L858R/T790M mutant) cell lines, various 6-aryloxyl substituted quinazoline derivatives have been evaluated. One of the most promising compounds, 4m, exhibited an IC₅₀ value of 7.5 nM against H1975 cells. Another series of 6-arylureido-4-anilinoquinazoline derivatives also showed excellent antitumor activity against A549 cells, with compound 7i having an IC₅₀ of 2.25 μM.

The antiproliferative effects are not limited to lung cancer. In gastric cancer, the N87 cell line, which overexpresses HER2, has been used as a model. The compound 4m, mentioned earlier, was also highly potent against N87 cells, with an IC₅₀ value of 6.3 nM.

For hepatocellular carcinoma, represented by the HepG2 cell line, a series of 6-aryl-semicarbazone-4-anilino-quinazoline derivatives showed higher antiproliferative activity than the reference drug afatinib, with one compound registering an IC₅₀ of 0.07 nM.

In breast cancer research using the MCF-7 cell line, the same 6-aryl-semicarbazone derivatives also demonstrated strong activity, with an IC₅₀ of 0.91 nM for the most active compound. Additionally, diaryl-thiourea-linked quinazoline derivatives have shown antiproliferative activity against MCF-7 cells.

Colon cancer cell lines, such as HCT116 and SW480 , have also been targeted. Diaryl-thiourea-linked quinazoline derivatives were effective against HCT-116 cells. Furthermore, newly synthesized 6-nitro-4-substituted quinazolines were tested for their in vitro cytotoxicity against HCT-116 and A549 cell lines.

| Compound Series/Name | Cell Line | Cancer Type | IC₅₀ (nM) |

|---|---|---|---|

| Compound 4m (6-aryloxyl substituted) | N87 | Gastric | 6.3 |

| Compound 4m (6-aryloxyl substituted) | H1975 | NSCLC | 7.5 |

| Compound 7i (6-arylureido substituted) | A549 | NSCLC | 2250 |

| 6-aryl-semicarbazone derivative | HepG2 | Liver | 0.07 |

| 6-aryl-semicarbazone derivative | MCF-7 | Breast | 0.91 |

A crucial aspect of cancer therapy is the ability of a drug to selectively target cancer cells while sparing normal, healthy cells. Several studies on this compound derivatives have investigated this selectivity.

Research has shown that some 4-hydroxyquinazoline (B93491) derivatives exhibit potent inhibitory activity against cancer cell lines while showing no significant toxicity to normal cells, indicating a good selectivity profile. For instance, the compound B1 was tested against normal human breast cells (MDA-MB-231), normal hepatocytes (LO2), and normal colonic epithelial cells (NCM460) and demonstrated favorable selectivity between normal and cancer cell lines.

Similarly, studies on 6-nitro-4-substituted quinazolines assessed their cytotoxicity not only against colon (HCT-116) and lung (A549) cancer cells but also against normal fibroblast cells (WI-38). One of the most potent derivatives, compound 6c, revealed a good safety profile in this regard.

Selectivity is also observed between different types of cancer cells. For example, certain 6-aryloxyl substituted quinazoline derivatives showed high potency against N87 (gastric) and H1975 (mutant NSCLC) cell lines but were significantly less potent against A549 (wild-type NSCLC) cells. This suggests a selective action that may be linked to the specific genetic makeup of the cancer cells, such as EGFR mutation status or HER2 overexpression.

In another study, a 3-bromo-aniline compound bearing an N-Boc glycine (B1666218) residue at position 6 of the quinazoline scaffold showed potent inhibitory activity against EGFR with a 2000-fold higher selectivity over various other kinases related to liver cancer. This high degree of kinase selectivity can translate to more targeted effects at the cellular level.

Pre-clinical In Vivo Efficacy Studies (Excluding Human Trials)

To assess the therapeutic potential of this compound derivatives in a living organism, researchers often use xenograft models, where human cancer cells are implanted into immunocompromised mice.

One study investigated a novel series of diaryl-thiourea-linked quinazoline derivatives as dual EGFR/VEGFR2 inhibitors. The most active compound from this series demonstrated a two-fold increase in the inhibition of tumor growth in a B16 melanoma xenograft model when compared to the established drug sorafenib (B1663141) (64.04% vs. 31.25% inhibition).

Another compound, B1, a 4-hydroxyquinazoline derivative, was shown to significantly suppress tumor growth in an in vivo study at a dose of 25 mg/kg.

In a patient-derived xenograft (PDX) model, where tumor tissue from a patient is directly implanted into mice, the efficacy of these compounds can be further evaluated in a system that more closely mimics human tumors. Studies have shown that certain derivatives can produce significant tumor growth inhibition in PDX models of renal and liver cancer.

| Compound Series | Xenograft Model | Tumor Growth Inhibition (%) | Comparator | Comparator Inhibition (%) |

|---|---|---|---|---|

| Diaryl-thiourea-linked quinazoline | B16 Melanoma | 64.04 | Sorafenib | 31.25 |

Pharmacokinetics (PK) is the study of how an organism affects a drug, involving the processes of absorption, distribution, metabolism, and excretion (ADME). Understanding the PK profile of a compound in preclinical models like rats is essential to predict its behavior in humans.

Research into a series of 4-anilino-6-aminoquinazoline derivatives identified a compound (compound 20) that exhibited not only high inhibitory effect against MERS-CoV but also possessed moderate in vivo PK properties. The pharmacokinetic parameters of this compound were evaluated in rats following both intravenous (i.v.) and oral (p.o.) administration. The fact that quinazoline derivatives can exhibit good bioavailability is a key factor in their development as potential drugs.

In another study, the oral pharmacokinetics of a novel p38α inhibitor were found to be dose-dependent in rats over the dose range studied. The compound demonstrated moderate to high bioavailability in rats (30-65%), dogs (87%), and monkeys (40%) after oral dosing. The primary route of clearance was identified as oxidative metabolism mediated by cytochrome P450 enzymes. Such studies are crucial for determining how a drug is processed in the body and for identifying potential metabolites.

Mechanistic Investigations of Biological Interactions

Binding Mode Analysis via Co-crystallography or Molecular Docking

The binding modes of quinazoline-based compounds have been extensively studied to understand their interaction with target proteins. For instance, 4-anilinoquinazolines have been analyzed in complex with cyclin-dependent kinase 2 (CDK2) and p38 kinase through X-ray crystallography. nih.gov In these structures, the quinazoline (B50416) ring system is typically bound within the ATP site, forming hydrogen bonds with the backbone of the protein. nih.gov Specifically, the nitrogen at position-1 of the quinazoline ring often acts as a hydrogen bond acceptor. nih.gov

Molecular docking studies have further elucidated the binding of quinazoline derivatives to various enzymes. For example, docking simulations of novel 4-hydroxyquinazoline (B93491) derivatives with Poly(ADP-ribose) polymerase (PARP) have shown key hydrogen-bonding interactions with residues such as GLY863, SER904, and ASP766. mdpi.com Similarly, docking studies of other quinazolinone derivatives have been performed against targets like α-glucosidase and human secretory phospholipases A2 (hsPLA2) to identify their binding affinities and interaction modes. nih.gov In the context of tubulin inhibition, the co-crystal structure of a quinazoline-4-tetrahydroquinoline analogue with tubulin confirmed its binding at the colchicine (B1669291) site. nih.gov

Table 1: Examples of Quinazoline Derivatives and their Studied Binding Interactions

| Compound Class | Target Protein | Method of Analysis | Key Interacting Residues |

| 4-Anilinoquinazolines | CDK2, p38 Kinase | X-ray Crystallography | Leu-83 (CDK2), Met-109 (p38) |

| 4-Hydroxyquinazolines | PARP | Molecular Docking | GLY863, SER904, ASP766 |

| Quinazolinones | α-Glucosidase, hsPLA2 | Molecular Docking | Not specified |

| Quinazoline-4-tetrahydroquinolines | Tubulin | Co-crystallography | Not specified |

Allosteric Modulation Studies of Target Enzymes

Allosteric modulation, where a compound binds to a site on an enzyme distinct from the active site to alter its activity, is an emerging area of drug discovery. nih.gov This approach can offer greater specificity compared to traditional active site inhibitors. nih.gov While the concept of allosteric modulation is well-established for various enzymes, including protein kinases, specific studies detailing 4-methoxyquinazolin-6-ol as an allosteric modulator of target enzymes are not prevalent in the reviewed literature. nih.govyoutube.com However, the potential for quinazoline derivatives to act as allosteric modulators remains an area of interest, particularly for complex enzyme systems where such regulation is crucial. youtube.com

Covalent Inhibition Mechanisms

Covalent inhibitors form a stable, covalent bond with their target protein, leading to prolonged or irreversible inhibition. nih.gov This mechanism often involves an electrophilic "warhead" on the inhibitor that reacts with a nucleophilic amino acid residue, such as cysteine, in the target protein. nih.gov The 4-anilinoquinazoline (B1210976) scaffold has been utilized in the design of covalent inhibitors, particularly for protein kinases like EGFR. nih.gov These inhibitors are often equipped with an acrylamide (B121943) moiety that undergoes a Michael addition with a cysteine residue in the active site. nih.gov While the potential for this compound to act as a covalent inhibitor would depend on the presence of a suitable electrophilic group, specific studies demonstrating this mechanism for this particular compound are limited.

Ligand-Induced Protein Degradation Research

Targeted protein degradation has emerged as a novel therapeutic strategy, utilizing bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of specific proteins. nih.gov These molecules consist of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. nih.gov This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein. nih.gov While the quinazoline scaffold has been incorporated into various small molecule inhibitors that could potentially be adapted for PROTAC design, research specifically detailing the use of this compound in ligand-induced protein degradation is not extensively documented in the available literature.

Influence on Downstream Signaling Pathways (e.g., AKT phosphorylation)

The binding of a compound to its primary target can trigger a cascade of events within the cell, affecting various downstream signaling pathways. The PI3K/AKT pathway is a critical signaling node that regulates cell survival, growth, and proliferation. The discovery of small molecules that can modulate this pathway is an active area of research. researchgate.net For instance, certain zinc(II) complexes have been identified as potent activators of Akt phosphorylation. researchgate.net While the direct effect of this compound on AKT phosphorylation has not been a primary focus of the reviewed studies, its impact on cell cycle and microtubule dynamics suggests potential indirect effects on such crucial signaling pathways.

Tubulin Polymerization Inhibition Studies

A significant area of investigation for quinazoline derivatives has been their role as inhibitors of tubulin polymerization. nih.govnih.gov These compounds often target the colchicine binding site on tubulin, disrupting the formation of microtubules and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govnih.gov For example, a series of 4-(N-cycloamino)quinazolines were identified as potent tubulin polymerization inhibitors, with the most active compound exhibiting an IC50 value of 0.77 μM in a tubulin assembly assay. nih.gov Similarly, novel quinazoline-4-tetrahydroquinoline analogues have been developed as potent tubulin polymerization inhibitors that target the colchicine site. nih.gov The co-crystal structure of one such analogue with tubulin confirmed its binding at this site. nih.gov

Table 2: Tubulin Polymerization Inhibition by Quinazoline Derivatives

| Compound Series | Target Site | In Vitro Activity (Tubulin Assembly IC50) | Cellular Effects |

| 4-(N-cycloamino)quinazolines | Colchicine site | 0.77 - 1.3 µM | G2/M phase arrest, microtubule disruption |

| Quinazoline-4-tetrahydroquinolines | Colchicine site | Not specified | G2/M phase arrest, apoptosis |

Future Research Directions and Unexplored Avenues in Quinazoline Chemistry

Design of Next-Generation Multi-Targeted Quinazoline (B50416) Derivatives

The paradigm of "one-drug, one-target" is progressively being supplemented by a multi-targeted approach, which can offer superior efficacy and a lower propensity for drug resistance. The 4-methoxyquinazolin-6-ol scaffold is an excellent starting point for designing such agents. Research into quinazoline hybrids has shown the potential to inhibit multiple pathways simultaneously. For instance, molecular hybrids have been designed that incorporate the 4-aminoquinazoline pharmacophore to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) while also featuring a hydroxamic acid moiety for Histone Deacetylase (HDAC) inhibition. rsc.org

Similarly, some quinazoline derivatives have been developed to inhibit both the Epidermal Growth Factor Receptor (EGFR) and VEGFR-2 kinase activities. biomedres.us Another promising strategy involves targeting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival. biomedres.us By strategically modifying the this compound core, new derivatives can be envisioned that interact with multiple, distinct biological targets, leading to synergistic therapeutic effects.

Development of Novel Synthetic Methodologies for Enhanced Diversity

Expanding the chemical diversity of quinazoline derivatives is essential for discovering new biological activities. The synthesis of this compound itself, often as a precursor to the anticancer drug Gefitinib (B1684475), involves several key steps that can be adapted and diversified. ukm.my A common route starts with 6,7-dimethoxy-3H-quinazolin-4-one, proceeds through a demethylation step using reagents like L-methionine in methanesulfonic acid, followed by halogenation (e.g., chlorination using phosphoryl chloride) and subsequent nucleophilic aromatic substitution. ukm.mynih.gov

To enhance structural diversity, novel synthetic methodologies are being explored. Advanced techniques such as palladium(0)-catalyzed organozinc chemistry have been successfully employed to create 2,4-diamino-6-arylmethylquinazolines, demonstrating the potential for introducing a wide array of substituents onto the quinazoline core. nih.gov Applying such modern cross-coupling reactions and other innovative synthetic strategies to intermediates like this compound could rapidly generate large libraries of novel compounds for biological screening.

Table 1: Comparison of Synthetic Steps in Quinazoline Synthesis

| Reported Method | Key Steps | Starting Material Example | Overall Yields |

|---|---|---|---|

| Gibson (1998) ukm.my | Demethylation, Acetylation, Halogenation, Aromatic Amine Nucleophilic Substitution, Deacetylation, O-alkylation (6 steps) | 6,7-dimethoxy-3H-quinazolin-4-one | 10% |

| Maskrey et al. (2019) ukm.my | Nucleophilic substitution, subsequent reactions (4 steps) | 2,4-dichloro-6,7-dimethoxyquinazoline | 14% |

| This Report (Example) ukm.my | Demethylation, Halogenation, Nucleophilic Substitution, O-alkylation (4 steps) | 6,7-dimethoxy-3H-quinazolin-4-one | 21% |

Investigation of Quinazoline Derivatives for Emerging Therapeutic Areas

While the quinazoline scaffold is renowned for its application in oncology, its therapeutic potential extends to other significant areas, including inflammatory and infectious diseases.

Anti-inflammatory Research Applications: Several studies have highlighted the anti-inflammatory properties of quinazoline and quinazolinone derivatives. A series of 3-substituted-2-thioxoquinazolin-4(3H)-one derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities using the carrageenan-induced rat paw edema model. researchgate.net Certain compounds within this series demonstrated significant anti-inflammatory effects when compared to the standard drug, diclofenac (B195802) sodium. researchgate.net This suggests that the quinazoline core can be tailored to modulate inflammatory pathways, opening avenues for developing novel treatments for chronic inflammatory conditions.

Anti-infective Research Applications: The quinazoline framework has also proven effective in the development of anti-infective agents. In a notable study, a series of 4-anilino-6-aminoquinazoline derivatives were synthesized and evaluated for their activity against the Middle East Respiratory Syndrome Coronavirus (MERS-CoV). nih.gov One compound, N4-(3-chloro-4-fluorophenyl)-N6-(3-methoxybenzyl)quinazoline-4,6-diamine, was identified as a potent inhibitor of MERS-CoV infection. nih.gov Further optimization led to a derivative with a high inhibitory effect (IC50 = 0.157 μM) and a good safety profile, underscoring the potential of this chemical class in combating viral infections. nih.gov

Table 2: Research Applications of Quinazoline Derivatives in Emerging Therapeutic Areas

| Therapeutic Area | Quinazoline Derivative Class | Target/Application | Key Finding | Reference |

|---|---|---|---|---|

| Anti-inflammatory | 3-substituted-2-thioxoquinazolin-4(3H)-ones | Inflammation (Carrageenan-induced edema) | Exhibited significant anti-inflammatory activity compared to diclofenac sodium. | researchgate.net |

| Anti-infective | 4-anilino-6-aminoquinazolines | MERS-CoV | Identified potent inhibitors of MERS-CoV infection with low cytotoxicity. | nih.gov |

Advanced Computational Approaches for Rational Design and Lead Optimization

Modern drug discovery heavily relies on computational methods to accelerate the design and optimization of new therapeutic agents. For quinazoline derivatives, a variety of in silico techniques are employed. Molecular docking studies are used to predict the binding modes of novel compounds within the active site of target enzymes, such as EGFR. nih.govnih.gov This provides crucial insights into the specific molecular interactions that drive inhibitory activity.

Quantitative Structure-Activity Relationship (QSAR) models, particularly 3D-QSAR, help to correlate the structural features of molecules with their biological activity. mdpi.com These models can graphically represent the structure-activity relationships, guiding the rational design of new derivatives with improved potency. mdpi.com Furthermore, virtual screening of large compound libraries allows for the rapid identification of potential new binders for a specific target. mdpi.com ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are also performed computationally to assess the drug-likeness and pharmacokinetic profiles of designed compounds at an early stage. nih.govnih.gov These computational tools are invaluable for optimizing leads based on the this compound scaffold, making the discovery process more efficient and targeted.

Exploration of Prodrug Strategies for Improved Pharmacological Profiles in Research

A significant challenge in drug development is overcoming poor physicochemical properties, such as low water solubility, which can limit oral bioavailability. The prodrug approach, where a drug is chemically modified into an inactive form that is converted to the active parent drug in vivo, is a powerful strategy to address these issues. nih.gov The this compound molecule, with its phenolic hydroxyl group, is an ideal candidate for prodrug design.

This hydroxyl group can be derivatized to form esters or carbamates with various promoieties. For example, attaching amino acids or phosphate (B84403) groups can introduce ionizable functions that significantly increase water solubility at physiological pH. nih.gov Such prodrugs can be designed to be selectively cleaved by enzymes present at the target site or during absorption, such as those at the intestinal brush-border membrane, to release the active this compound derivative. nih.gov Other strategies include using stimuli-responsive linkers, such as those cleaved by elevated levels of glutathione (B108866) (GSH) in tumor cells, to achieve targeted drug release. frontiersin.org

Mechanistic Studies of Resistance Development at the Molecular Level

A major hurdle in targeted cancer therapy is the development of drug resistance. For quinazoline-based EGFR inhibitors like gefitinib, resistance often arises from specific mutations in the target protein. mdpi.comnih.gov A well-studied example at the molecular level is the T790M "gatekeeper" mutation in EGFR, where a threonine residue is replaced by a methionine. nih.govmdpi.com This substitution can sterically hinder the binding of reversible inhibitors.

Understanding such resistance mechanisms at the molecular level is critical for designing next-generation inhibitors that can overcome them. Research efforts have focused on developing irreversible inhibitors. These compounds typically contain a reactive group (a Michael acceptor) that forms a covalent bond with a specific amino acid residue, such as a cysteine, in the ATP-binding site of the EGFR enzyme. mdpi.com This covalent interaction provides potent and sustained inhibition, even against mutated forms of the enzyme. Studying these molecular interactions helps elucidate the structural basis of resistance and provides a rational framework for developing more durable therapies.

Application of this compound as a Scaffold for Material Science Research

Based on a comprehensive review of available scientific literature, there is currently no documented application of this compound as a scaffold for material science research. Its utility has been predominantly explored within the fields of medicinal chemistry and pharmacology, particularly as an intermediate for synthesizing pharmacologically active agents.

Q & A

Q. What are the foundational synthetic routes for 4-methoxyquinazolin-6-ol?

A common method involves nucleophilic substitution reactions. For example, 4-chloro-7-methoxyquinazolin-6-ol reacts with amines or phenol derivatives in anhydrous ethanol under reflux (70°C, 17 hours), yielding the target compound with moderate efficiency (60% yield) . Optimization of solvent polarity, temperature, and stoichiometry can improve yields. Characterization typically involves melting point analysis, NMR, and mass spectrometry.

Q. Which analytical techniques are critical for verifying the structure and purity of this compound?

High-performance liquid chromatography (HPLC) and Fourier-transform infrared spectroscopy (FTIR) are essential for purity assessment (>95% by HPLC). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while thermogravimetric analysis (TGA) evaluates thermal stability . Cross-referencing with databases like NIST Chemistry WebBook ensures spectral accuracy .

Q. What structural features of this compound influence its reactivity in medicinal chemistry?

The methoxy group at position 4 enhances electron density, affecting nucleophilic substitution kinetics. The hydroxyl group at position 6 enables hydrogen bonding, critical for interactions in enzyme inhibition studies. Substituent modifications (e.g., halogenation at position 7) are explored to modulate bioactivity .

Advanced Research Questions